5-nitro-2-(2H-1,2,3-triazol-2-yl)-3-(trifluoromethyl)pyridine
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Overview
Description
5-nitro-2-(2H-1,2,3-triazol-2-yl)-3-(trifluoromethyl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a nitro group, a triazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(2H-1,2,3-triazol-2-yl)-3-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: Introduction of the nitro group onto the pyridine ring.
Triazole Formation: Cyclization reaction to form the triazole ring.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The triazole and pyridine rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug development for various diseases.
Industry
Materials Science: Used in the development of new materials with unique properties.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 5-nitro-2-(2H-1,2,3-triazol-2-yl)-3-(trifluoromethyl)pyridine depends on its application. For example:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit essential enzymes.
Enzyme Inhibition: It may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine: Lacks the trifluoromethyl group.
2-(2H-1,2,3-triazol-2-yl)-3-(trifluoromethyl)pyridine: Lacks the nitro group.
5-nitro-3-(trifluoromethyl)pyridine: Lacks the triazole ring.
Uniqueness
5-nitro-2-(2H-1,2,3-triazol-2-yl)-3-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups (nitro, triazole, and trifluoromethyl) on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4F3N5O2 |
---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
5-nitro-2-(triazol-2-yl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4F3N5O2/c9-8(10,11)6-3-5(16(17)18)4-12-7(6)15-13-1-2-14-15/h1-4H |
InChI Key |
DWWPTQJZKGAGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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